3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZGIZCGJHLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the butylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-[4-(Propylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect the compound’s solubility and interaction with biological targets, distinguishing it from its methyl, ethyl, and propyl analogs.
Biological Activity
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The compound can be synthesized through methods such as Suzuki-Miyaura coupling, which allows for the introduction of the butylsulfanyl group onto the phenyl ring of the pyrazole structure. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been documented across various studies:
Antimicrobial Activity
Several studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| Reference Compound | Antimicrobial | Standard drugs (e.g., ampicillin) |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is notable, with compounds demonstrating inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that this compound may exhibit similar properties, potentially acting as a COX inhibitor.
| Study | Compound Tested | Inhibition (%) |
|---|---|---|
| Selvam et al. (2014) | This compound | 76% TNF-α at 10 µM |
| Dexamethasone (Standard) | - | 86% TNF-α at 1 µM |
Antitumor Activity
Research has also highlighted the antitumor effects of pyrazole derivatives. Compounds similar to the target molecule have shown cytotoxic effects on various cancer cell lines, indicating potential for further development in cancer therapy.
Case Studies
A review by Farahat et al. (2022) summarizes various pyrazole derivatives' biological activities, emphasizing their role in drug development. The study notes that compounds with similar structures to this compound have been synthesized and tested for their anticancer properties with promising results.
Q & A
Q. What are the established synthetic protocols for 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives?
The synthesis of pyrazole-carbaldehyde derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, which are further functionalized via Vilsmeier–Haack reactions to introduce the aldehyde group . Modifications at the 3-position (e.g., sulfanyl or aryl groups) are achieved using nucleophilic substitution or Suzuki–Miyaura coupling . Key steps include controlling reaction temperature (70–100°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for determining the molecular geometry and intermolecular interactions. For instance, single-crystal X-ray diffraction (SCXRD) at 100 K revealed a planar pyrazole ring with a dihedral angle of 15.2° between the phenyl and pyrazole moieties in analogous structures . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehydic proton at δ 9.8–10.2 ppm).
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=S (~650 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 351.12).
Q. What biological activities have been reported for pyrazole-carbaldehyde derivatives?
Pyrazole derivatives exhibit broad bioactivity, including antibacterial, antitumor, and anti-inflammatory properties. For example, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed IC₅₀ values of 12–18 µM against MCF-7 and HeLa cell lines . Assays often involve:
- Antimicrobial testing : Agar diffusion methods against E. coli and S. aureus.
- Anticancer screening : MTT assays using human cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrazole-carbaldehydes for specific targets?
SAR studies emphasize substituent effects:
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance antitumor activity by increasing electrophilicity and binding to kinase active sites .
- Butylsulfanyl groups improve lipid solubility, enhancing blood-brain barrier penetration for CNS targets .
- Aldehyde moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like COX-2 . Computational docking (e.g., AutoDock Vina) can predict binding modes, validated via IC₅₀ correlations .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles. To resolve these:
Q. What computational methods validate experimental data for pyrazole-carbaldehydes?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational spectra and HOMO-LUMO gaps, which correlate with reactivity. For example, a HOMO-LUMO gap of 4.2 eV in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid aligns with its observed stability under physiological conditions . Molecular dynamics (MD) simulations further assess protein-ligand stability over 100-ns trajectories .
Q. What challenges arise in crystallographic studies of pyrazole-carbaldehydes?
Key challenges include:
- Crystal polymorphism : Solvent choice (e.g., dioxane vs. ethanol) affects packing motifs. Slow evaporation at 4°C yields suitable single crystals .
- Disorder in flexible chains : The butylsulfanyl group may exhibit rotational disorder, resolved using restraints in refinement software (e.g., SHELXL) .
- Weak hydrogen bonds : C–H···O interactions (2.8–3.2 Å) are critical for stabilizing crystal lattices but require high-resolution data (<0.8 Å) for accurate modeling .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .
- Bioactivity validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead compounds .
- Data reporting : Include CIF files for crystallographic data (CCDC deposition) and full spectral characterization in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
